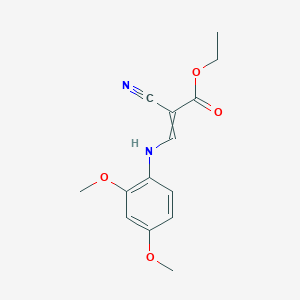acetic acid CAS No. 50740-38-0](/img/structure/B1275947.png)
[(2-Ethylphenyl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Efficient Synthesis Using OxymaPure/DIC Approach
El‐Faham et al. (2013) demonstrated the efficiency of OxymaPure, ethyl 2-cyano-2-(hydroxyimino)acetate, as an additive in the carbodiimide (DIC) method for synthesizing α-ketoamide derivatives. The compounds exhibited superior purity and yield compared to other methods, highlighting the potential of this approach in synthetic organic chemistry (El‐Faham et al., 2013).
2. Formation of Novel Compounds via Condensation Reactions
Al-Mousawi & El-Apasery (2012) investigated the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of various novel compounds. This research showcases the versatility of these reactants in synthesizing structurally diverse molecules (Al-Mousawi & El-Apasery, 2012).
3. Vibrational Analysis and Quantum Chemical Computation
Bell & Dhas (2019) conducted a comprehensive vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. The research offers insights into the molecular structure, bonding features, and electronic properties, providing valuable data for understanding the chemical behavior of similar compounds (Bell & Dhas, 2019).
4. Structural Characterization and Molecular Docking
Sharma et al. (2018) synthesized and elucidated the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through in silico modeling. The study provides a foundation for the development of novel therapeutic agents (Sharma et al., 2018).
Applications in Corrosion Inhibition and Antimicrobial Activities
1. Eco-Friendly Corrosion Inhibitor
Yadav, Kumar, & Gope (2014) synthesized amino acid derivatives and investigated their role as inhibitors for mild steel corrosion. The study emphasizes the high efficiency and eco-friendly nature of these inhibitors, contributing to the field of material preservation (Yadav, Kumar, & Gope, 2014).
2. Synthesis and Antimicrobial Activities of Benzothiazine Derivatives
Kalekar, Bhat, & Koli (2011) synthesized benzothiazine derivatives and evaluated their antimicrobial activities. The research provides insights into the potential use of these compounds in combating bacterial and fungal infections (Kalekar, Bhat, & Koli, 2011).
3. Synthesis and Antimicrobial Screening of Mannich Bases
Mogilaiah & Sakram (2004) discussed the synthesis and antimicrobial screening of novel Mannich bases bearing the 1,8-Naphthyridine moiety. Their findings contribute to the development of new antimicrobial agents (Mogilaiah & Sakram, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (2-Ethylphenyl)aminoacetic acid are currently unknown. This compound is a specialty product for proteomics research
Biochemical Pathways
Given its use in proteomics research, it may influence protein-related pathways, but the exact pathways and their downstream effects require further investigation .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies .
Result of Action
As a research compound, its effects may vary depending on the specific experimental context .
Analyse Biochimique
Biochemical Properties
(2-Ethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of (2-Ethylphenyl)aminoacetic acid to the active site of the enzyme, inhibiting its activity and thus affecting the overall biochemical pathway .
Cellular Effects
(2-Ethylphenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, (2-Ethylphenyl)aminoacetic acid can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of (2-Ethylphenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to specific sites on enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethylphenyl)aminoacetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Ethylphenyl)aminoacetic acid remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of (2-Ethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Ethylphenyl)aminoacetic acid can cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
(2-Ethylphenyl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of (2-Ethylphenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, (2-Ethylphenyl)aminoacetic acid may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles .
Subcellular Localization
(2-Ethylphenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(2-ethylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMNPJDVPTESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406425 |
Source


|
| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50740-38-0 |
Source


|
| Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)




![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)






